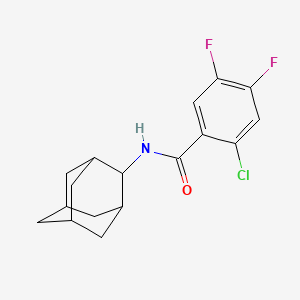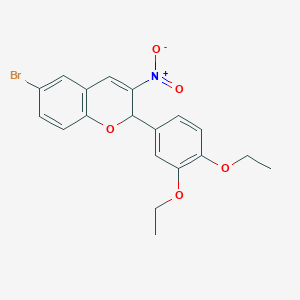![molecular formula C21H21N3O4 B11512948 2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11512948.png)
2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound known for its photochromic properties. This compound is part of the spiropyran family, which is characterized by its ability to undergo reversible transformations between two forms when exposed to light. The compound has significant applications in various fields, including materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 6-nitro-2-hydroxybenzaldehyde under acidic conditions to form the spiropyran core. This intermediate is then reacted with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE undergoes several types of chemical reactions, including:
Photoisomerization: The compound can switch between its spiropyran (SP) and merocyanine (MC) forms when exposed to UV light.
Thermal Reactions: The MC form can revert to the SP form upon heating.
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Photoisomerization: UV light is used to induce the transformation from SP to MC form.
Thermal Reactions: Heating at specific temperatures can revert the MC form back to the SP form.
Substitution Reactions: Reagents such as sodium borohydride can be used for reduction reactions.
Major Products Formed
Photoisomerization: The major product is the merocyanine form.
Thermal Reactions: The major product is the spiropyran form.
Substitution Reactions: Depending on the reagent used, various substituted derivatives can be formed.
Scientific Research Applications
2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential use in bioimaging and as a molecular switch in biological systems.
Medicine: Explored for its potential in drug delivery systems due to its reversible photochromic properties.
Industry: Utilized in the production of optical data storage devices and smart windows.
Mechanism of Action
The mechanism of action of 2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE involves its ability to undergo reversible photoisomerization. When exposed to UV light, the spiropyran form absorbs energy and converts to the merocyanine form, which has a different absorption spectrum and physical properties. This transformation is reversible, and the compound can revert to its original form upon exposure to visible light or heat . The molecular targets and pathways involved include the interaction with light and thermal energy, which induce changes in the molecular structure and electronic configuration .
Comparison with Similar Compounds
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Similar photochromic properties but different substituents.
1’,3’,3’-Trimethylindolino-6’-nitrobenzopyrylospiran: Another spiropyran derivative with comparable applications.
Uniqueness
2-{3’,3’,5’-TRIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct photochromic properties and reactivity. Its ability to undergo reversible transformations under mild conditions makes it particularly valuable for applications in smart materials and optical devices .
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3',3',5'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-17-16(10-13)20(2,3)21(23(17)12-19(22)25)9-8-14-11-15(24(26)27)5-7-18(14)28-21/h4-11H,12H2,1-3H3,(H2,22,25) |
InChI Key |
VJZRLAWGXDMHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(C2(C)C)C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile](/img/structure/B11512869.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide](/img/structure/B11512877.png)

![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11512891.png)
![(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11512893.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B11512903.png)
![7-amino-2-(benzylsulfanyl)-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11512905.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[4-(4-chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B11512912.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11512913.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11512920.png)
![6-Methyl-3-[(3-phenoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B11512928.png)

![2-(3,4-diethoxyphenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11512940.png)
